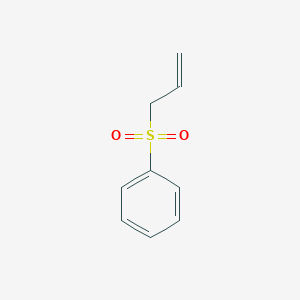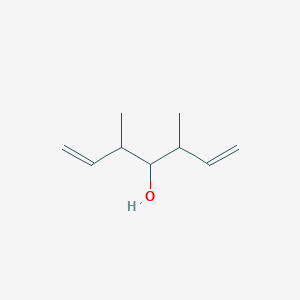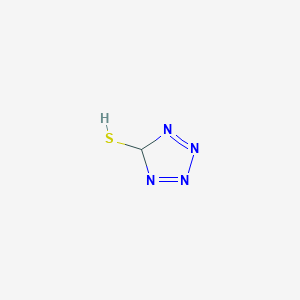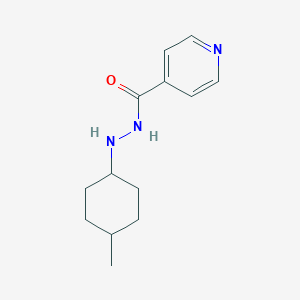![molecular formula C11H17NS B097680 Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- CAS No. 18794-53-1](/img/structure/B97680.png)
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research applications. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their activity or function. This compound may also act as a modulator of ion channels, which are important in the regulation of cellular function.
Biochemische Und Physiologische Effekte
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of pyridine, 4-[(tert-butylthio)methyl]-3-methyl-. One area of research is the development of new synthetic methods for this compound. This could lead to more efficient and cost-effective production methods. Another area of research is the study of the biological activity of this compound. Further studies may reveal new applications in the fields of pharmacology and medicine. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for research in this area. As the study of this compound continues, it is likely that new applications and discoveries will emerge, making it an important compound in the field of chemistry and beyond.
Synthesemethoden
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- can be synthesized by the reaction of 4-chloro-3-methylpyridine with tert-butylthiomethyl chloride in the presence of a base. The reaction takes place in a solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry, which is important in the development of catalysts and sensors. In addition, this compound is used in the study of biological systems, such as the interaction of proteins with small molecules.
Eigenschaften
CAS-Nummer |
18794-53-1 |
|---|---|
Produktname |
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- |
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
4-(tert-butylsulfanylmethyl)-3-methylpyridine |
InChI |
InChI=1S/C11H17NS/c1-9-7-12-6-5-10(9)8-13-11(2,3)4/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
XFHWIZOKZFCTND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CSC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CN=C1)CSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



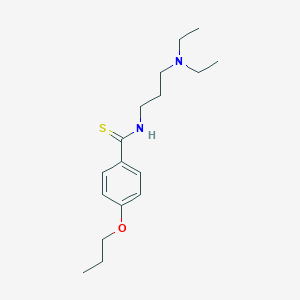
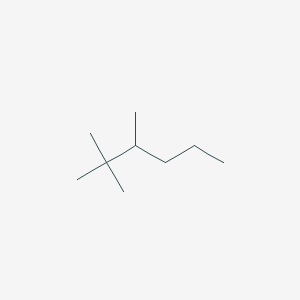
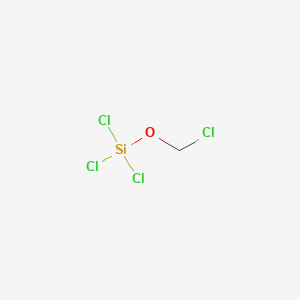
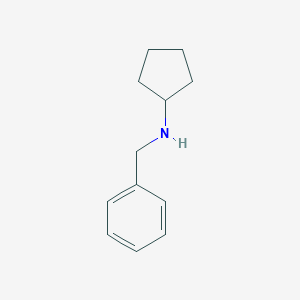
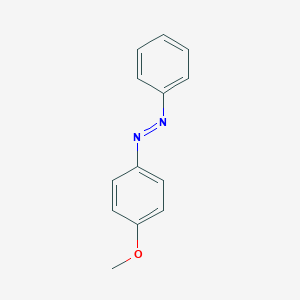
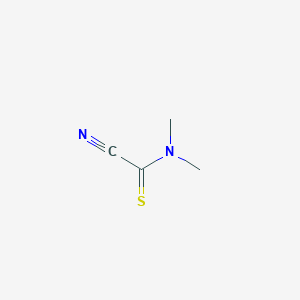
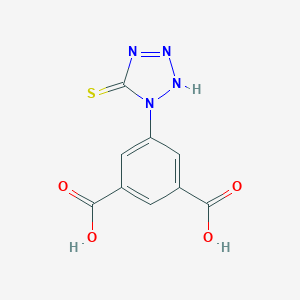
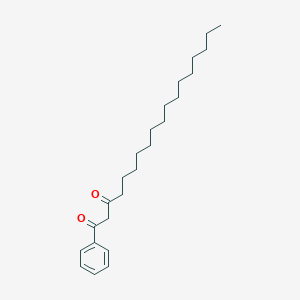
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

